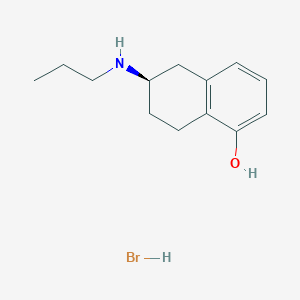

1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)- (hydrobromide),(R)-

Description

The compound (R)-1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)-hydrobromide (CAS: 165950-84-5) is a chiral tetralin derivative with a hydroxyl group at position 1, a propylamino substituent at position 6, and a hydrobromide salt. Its molecular formula is C₁₃H₁₉NO·HBr, with a molecular weight of 286.2 g/mol . This compound is primarily utilized as a research chemical in pharmacological studies, particularly for exploring dopamine receptor interactions due to structural similarities with known dopamine agonists like Rotigotine .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6R)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.BrH/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15;/h3-5,11,14-15H,2,6-9H2,1H3;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWWFOPCZSIFKK-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)C=CC=C2O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H]1CCC2=C(C1)C=CC=C2O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)- (hydrobromide),®- typically involves the reduction of naphthalenol derivatives followed by the introduction of the propylamino group. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the reduction process, making it more efficient and scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)- (hydrobromide),®- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Further reduction can lead to the formation of fully saturated derivatives.

Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)- (hydrobromide),®- is utilized in a wide range of scientific research fields:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: It is used in studies related to enzyme interactions and metabolic pathways.

Medicine: This compound is investigated for its potential therapeutic properties, including its role as a pharmacological agent.

Industry: It is employed in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)- (hydrobromide),®- involves its interaction with specific molecular targets and pathways. The propylamino group plays a crucial role in its binding affinity to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Rotigotine Hydrochloride

Chemical Name: (6S)-5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol hydrochloride Molecular Formula: C₁₉H₂₅NOS·HCl Molecular Weight: 351.94 g/mol Key Features:

- Contains a thienylethyl group appended to the propylamino substituent.

- Configured in the S -enantiomeric form.

- Clinically approved as a non-ergot dopamine agonist (brand name: Neupro®) for Parkinson’s disease and restless legs syndrome . Comparison:

- Structural Difference: The thienylethyl group in Rotigotine enhances dopamine receptor binding affinity compared to the simpler propylamino group in the target compound.

- Biological Activity : Rotigotine exhibits prolonged receptor activation (>24 hours), whereas the target compound’s activity is less characterized but hypothesized to be shorter-acting due to reduced steric bulk .

1-Naphthalenol,6-(Dipropylamino)-5,6,7,8-Tetrahydro-2-Methyl-

Chemical Name: 1-Naphthalenol,6-(dipropylamino)-5,6,7,8-tetrahydro-2-methyl- CAS: 88935-99-3 Molecular Formula: C₁₇H₂₇NO Molecular Weight: 261.4 g/mol Key Features:

(S)-6-(Propylamino)-5,6,7,8-Tetrahydronaphthalen-1-Ol Hydrobromide

Chemical Name: (S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrobromide CAS: 165950-84-5 Molecular Formula: C₁₃H₁₉NO·HBr Molecular Weight: 286.2 g/mol Key Features:

- Enantiomer of the target compound, differing only in the S configuration at position 5.

Comparison : - Stereochemical Impact : The R configuration in the target compound may confer distinct receptor-binding selectivity. For example, Rotigotine’s S -configuration is critical for D₃/D₂ receptor agonism .

1-(5,6,7,8-Tetrahydro-2-Naphthalenyl)-1-Propanamine

Chemical Name : 1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1-propanamine

CAS : 878733-62-1

Molecular Formula : C₁₃H₁₉N

Molecular Weight : 189.3 g/mol

Key Features :

- Lacks the hydroxyl group at position 1, rendering it non-phenolic. Comparison:

- Functional Group Impact : Absence of the hydroxyl group reduces hydrogen-bonding capacity, likely diminishing affinity for catecholamine-like receptors compared to the target compound .

Data Table: Structural and Functional Comparison

Key Research Findings

- Stereochemistry Matters : The R vs. S configuration significantly impacts receptor selectivity. For instance, Rotigotine’s S -configuration is essential for its therapeutic efficacy, suggesting the target compound’s R -form may have unique pharmacological properties .

- Amino Group Modifications: Substituting propylamino with bulkier groups (e.g., dipropylamino or thienylethyl) enhances receptor affinity but may reduce metabolic stability .

- Safety Considerations : Compounds with methyl substituents (e.g., 2-methyl analog) exhibit higher acute toxicity, underscoring the need for cautious handling in research settings .

Biological Activity

1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)-(hydrobromide),(R)- is a compound of interest in the field of medicinal chemistry and neurobiology. Its unique structural features suggest potential biological activities, making it a subject for various research studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is classified under the naphthalene derivatives with the following chemical formula:

- Molecular Formula : C13H19BrN2O

- CAS Number : 78950-82-0

Structural Representation

The structural representation highlights the tetrahydro configuration and the propylamino group attached to the naphthalene ring.

1-Naphthalenol derivatives have been studied for their interactions with various biological targets. Research indicates that they may act as modulators of neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This modulation can influence behaviors associated with mood and cognition.

Pharmacological Studies

Several studies have investigated the pharmacological effects of 1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)- (hydrobromide),(R)-:

- Neuroprotective Effects : In vitro studies show that this compound exhibits neuroprotective properties against oxidative stress in neuronal cell lines.

- Antidepressant Activity : Animal models have demonstrated that administration of this compound leads to significant reductions in depressive-like behaviors, suggesting potential antidepressant effects.

Case Studies

-

Study on Neuroprotection :

- Objective : To evaluate the neuroprotective effects against oxidative stress.

- Methodology : Neuronal cell lines were exposed to oxidative agents in the presence of varying concentrations of the compound.

- Findings : Significant reduction in cell death was observed at higher concentrations, indicating a protective effect.

-

Behavioral Assessment in Rodents :

- Objective : To assess antidepressant-like effects.

- Methodology : Rodents were treated with the compound and subjected to forced swim tests.

- Findings : Treated groups showed decreased immobility time compared to controls, suggesting enhanced mood-related behaviors.

Data Table

| Study Type | Objective | Methodology | Key Findings |

|---|---|---|---|

| Neuroprotection | Evaluate oxidative stress response | In vitro cell line assays | Reduced cell death at higher concentrations |

| Behavioral Assessment | Assess antidepressant effects | Forced swim test in rodents | Decreased immobility time |

Q & A

Q. What are the recommended safety protocols for handling (R)-5,6,7,8-tetrahydro-6-(propylamino)-1-naphthalenol hydrobromide in laboratory settings?

Methodological Answer:

- Hazard Mitigation: Follow OSHA HCS classifications (acute toxicity Category 4, skin/eye irritation Categories 2/2A) . Use PPE (gloves, goggles, respirators) and ensure fume hood ventilation to avoid inhalation of dust/aerosols .

- Storage: Maintain stable conditions (temperature-controlled, dry environment) as per stability data .

- Spill Management: Avoid dust generation; use alcohol-insoluble foam or dry powder for containment .

Q. What spectroscopic techniques are optimal for confirming the stereochemical configuration of this compound?

Methodological Answer:

- Chiral Analysis: Use chiral HPLC or polarimetry to validate the (R)-enantiomer.

- Structural Confirmation: Employ H/C NMR to resolve tetralin ring protons and propylamino substituents. Compare with InChI/SMILES descriptors from stereospecific data .

- Mass Spectrometry: High-resolution MS (e.g., HRMS-ESI) to verify molecular weight (261.4024 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported acute toxicity data for this compound?

Methodological Answer:

- Systematic Review: Conduct a literature review aligned with ATSDR’s inclusion criteria (Table B-1), prioritizing peer-reviewed studies on oral, dermal, and inhalation exposure routes .

- In Vitro/In Vivo Correlation: Perform standardized assays (e.g., OECD 423 for acute oral toxicity) to address variability in historical data. Cross-reference with SAR (Structure-Activity Relationship) models for naphthalene derivatives .

- Data Gap Analysis: Prioritize studies on oxidative stress biomarkers (e.g., glutathione depletion) to clarify mechanisms behind respiratory irritation (H335) .

Q. What computational approaches are suitable for predicting the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer:

- QSPR Modeling: Use quantitative structure-property relationship models to estimate logP (partition coefficient) and soil mobility, given the lack of experimental ecotoxicity data .

- Metabolic Pathway Prediction: Apply tools like EAWAG-BBD to simulate microbial degradation pathways, focusing on tetralin ring cleavage and propylamino group metabolism .

- Ecotoxicological Risk Assessment: Integrate read-across data from structurally similar naphthalene derivatives (e.g., 1-methylnaphthalene) to infer PBT (Persistence, Bioaccumulation, Toxicity) profiles .

Q. How can the compound’s mechanism of action in receptor binding studies be elucidated using enantioselective synthesis?

Methodological Answer:

- Enantiomeric Resolution: Optimize asymmetric synthesis using chiral catalysts (e.g., BINOL-derived ligands) to achieve high enantiomeric excess (ee) .

- Receptor Binding Assays: Conduct competitive binding studies with radiolabeled ligands (e.g., H-NPA for adrenergic receptors) to compare (R)- and (S)-enantiomer affinities .

- Molecular Docking: Use Schrödinger Suite or AutoDock to model interactions between the (R)-enantiomer and target receptors, guided by NMR-derived conformational data .

Data Integration and Theoretical Frameworks

Q. How can researchers align studies on this compound with existing theoretical frameworks in neuropharmacology?

Methodological Answer:

- Hypothesis-Driven Design: Link mechanistic studies to adrenergic or dopaminergic receptor theories, proposing testable hypotheses (e.g., partial agonism vs. antagonism) .

- Systems Biology Integration: Map compound interactions to signaling pathways (e.g., cAMP/PKA) using KEGG or Reactome databases .

- Meta-Analysis: Synthesize findings into a conceptual framework (e.g., SAR for naphthalene derivatives) to identify knowledge gaps and refine toxicity models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.